

Application Notes and Protocols for Peptide Labeling with Fmoc-PEG4-NHS Ester

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Compound of Interest

Compound Name: *Fmoc-PEG4-NHS ester*

Cat. No.: *B607515*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Modification of peptides with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely employed strategy in drug development and research to enhance the therapeutic and diagnostic properties of peptides. PEGylation can improve a peptide's solubility, stability against enzymatic degradation, and circulation half-life, while reducing its immunogenicity.[1][2] The **Fmoc-PEG4-NHS ester** is a heterobifunctional linker designed for the precise modification of peptides.[3]

This molecule features two key functional groups:

- An N-hydroxysuccinimide (NHS) ester: This amine-reactive group efficiently labels the primary amines found at the N-terminus of a peptide or on the side chain of lysine residues, forming a stable amide bond.[4][5] The reaction is most efficient at a slightly alkaline pH (7.2-8.5).
- A fluorenylmethyloxycarbonyl (Fmoc) group: This is a base-labile protecting group for an amine. Its presence allows for orthogonal protection strategies in peptide synthesis and conjugation. The Fmoc group can be selectively removed under basic conditions (e.g., using piperidine) to reveal a primary amine, which can then be used for subsequent conjugation to other molecules.

The tetraethylene glycol (PEG4) spacer is hydrophilic, which helps to increase the solubility of the labeled peptide in aqueous media. This application note provides detailed protocols for labeling peptides with **Fmoc-PEG4-NHS ester** in solution and on-resin, as well as methods for purification and characterization of the resulting conjugate.

Key Applications

- **Improving Pharmacokinetics:** Enhancing the in vivo stability and circulation time of peptide-based therapeutics.
- **Increasing Solubility:** Improving the solubility of hydrophobic peptides.
- **Synthesis of Peptide-Drug Conjugates (PDCs):** The Fmoc-protected amine can be deprotected after initial peptide labeling to allow for the attachment of a cytotoxic drug or other payload.
- **Development of Targeted Therapies:** Linking targeting peptides to nanoparticles or other delivery systems.

Experimental Protocols

Protocol 1: In-Solution Labeling of Peptides

This protocol describes the labeling of a peptide with a free N-terminal amine or lysine residue in a solution phase.

Materials:

- Peptide of interest
- **Fmoc-PEG4-NHS ester**
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5) or Phosphate-Buffered Saline (PBS, pH 7.4)
- Quenching Buffer: 1 M Tris-HCl (pH 8.0) or 1 M glycine

- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
- Mass Spectrometer for characterization

Procedure:

- **Peptide Preparation:** Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-10 mg/mL. If the peptide is sensitive to high pH, PBS (pH 7.4) can be used, but the reaction time may need to be extended.
- **Fmoc-PEG4-NHS Ester Preparation:** Immediately before use, dissolve the **Fmoc-PEG4-NHS ester** in a small volume of anhydrous DMF or DMSO to create a 10 mM stock solution.
- **Labeling Reaction:** Add a 5 to 20-fold molar excess of the **Fmoc-PEG4-NHS ester** solution to the peptide solution. The optimal molar ratio should be determined empirically for each peptide.
- **Incubation:** Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C. Protect from light if the peptide or other reagents are light-sensitive.
- **Quenching:** Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
- **Purification:** Purify the Fmoc-PEG4-labeled peptide from excess reagents and byproducts using RP-HPLC.
- **Characterization:** Confirm the identity and purity of the labeled peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Protocol 2: On-Resin Labeling of Peptides

This protocol is suitable for labeling a peptide at the N-terminus while it is still attached to the solid-phase synthesis resin.

Materials:

- Peptide-bound resin with a deprotected N-terminal amine

- **Fmoc-PEG4-NHS ester**
- Anhydrous Dimethylformamide (DMF)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM) for washing
- Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
- Cold diethyl ether for precipitation
- RP-HPLC system for purification
- Mass Spectrometer for characterization

Procedure:

- **Resin Preparation:** Swell the peptide-resin in DMF. Ensure the N-terminal Fmoc protecting group has been removed by treating with piperidine in DMF and thoroughly wash the resin with DMF.
- **Labeling Reaction:** Prepare a solution of **Fmoc-PEG4-NHS ester** (3-5 equivalents relative to the resin loading) and DIPEA (5-10 equivalents) in DMF.
- **Incubation:** Add the labeling solution to the swollen resin and shake at room temperature for 4-24 hours. The reaction progress can be monitored by a Kaiser test on a small sample of beads.
- **Washing:** After the reaction is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents.
- **Cleavage and Deprotection:** Cleave the labeled peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.
- **Precipitation:** Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether.

- Purification and Characterization: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) and purify by RP-HPLC. Characterize the final product by mass spectrometry and analytical RP-HPLC.

Data Presentation

Table 1: Physicochemical Properties of Fmoc-PEG4-NHS Ester

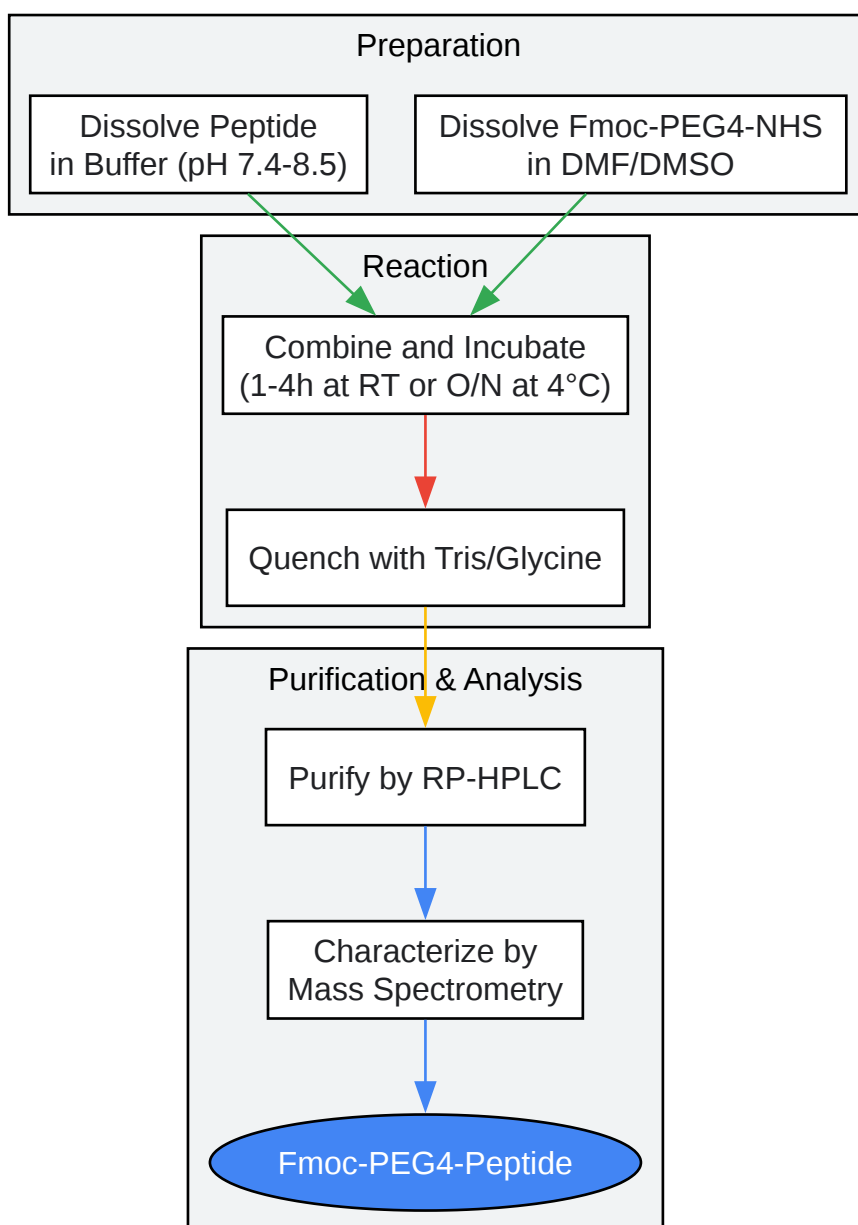
Property	Value	Reference
Molecular Weight	584.6 g/mol	
Formula	C ₃₀ H ₃₆ N ₂ O ₁₀	
Purity	>95%	
Solubility	DMSO, DMF, DCM	
Storage	-20°C, desiccated	

Table 2: Representative Purification and Characterization Data for a PEGylated Peptide

Analysis	Unlabeled Peptide	Fmoc-PEG4-Labeled Peptide
RP-HPLC Retention Time	15.2 min	18.5 min
Purity (by HPLC)	>98%	>95%
Calculated Mass (Monoisotopic)	1500.8 Da	2085.4 Da
Observed Mass (ESI-MS [M+H] ⁺)	1501.7 Da	2086.3 Da

Visualizations

Experimental Workflow for In-Solution Peptide Labeling



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Caption: Workflow for in-solution peptide labeling with **Fmoc-PEG4-NHS** ester.

Logical Relationship for Peptide-Drug Conjugate (PDC) Synthesis



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Caption: Logical steps for synthesizing a peptide-drug conjugate.

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